Phosphatidylinositol 4-phosphate

Description

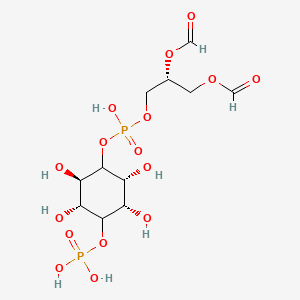

Structure

3D Structure

Properties

Molecular Formula |

C11H20O16P2 |

|---|---|

Molecular Weight |

470.21 g/mol |

IUPAC Name |

[(2R)-2-formyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] formate |

InChI |

InChI=1S/C11H20O16P2/c12-3-23-1-5(24-4-13)2-25-29(21,22)27-11-8(16)6(14)10(7(15)9(11)17)26-28(18,19)20/h3-11,14-17H,1-2H2,(H,21,22)(H2,18,19,20)/t5-,6-,7+,8-,9-,10?,11?/m1/s1 |

InChI Key |

NLSGUPWFZCWUGR-QVKCEAGUSA-N |

Isomeric SMILES |

C([C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)OP(=O)(O)O)O)O)OC=O)OC=O |

Canonical SMILES |

C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC=O)OC=O |

Synonyms |

1-(3-sn-phosphatidylinositol)-L-myoinositol-4-phosphate phosphatidylinositol 4-monophosphate phosphatidylinositol 4-phosphate phosphatidylinositol-4-phosphate PI4P compound PtdINS4P |

Origin of Product |

United States |

Ptdins4p Homeostasis: Biosynthesis and Catabolism

Phosphatidylinositol 4-Kinases (PI4Ks): Enzymes of PtdIns4P Synthesisnih.govnumberanalytics.comnih.gov

PI4Ks are a family of lipid kinases responsible for the synthesis of PtdIns4P by phosphorylating the D-4 position of the inositol (B14025) ring on phosphatidylinositol (PI). numberanalytics.commolbiolcell.org In eukaryotic organisms, PtdIns4P synthesis is carried out by two structurally distinct families of PI4Ks: Type II and Type III. nih.govresearchgate.net These enzymes exhibit different expression patterns, subcellular localizations, and regulatory mechanisms, indicating they perform non-redundant roles in cellular signaling and trafficking. nih.gov

In mammals, four PI4K isoforms have been identified and are categorized into two families. nih.govjneurosci.org The Type II family includes PI4KIIα and PI4KIIβ, while the Type III family consists of PI4KIIIα and PI4KIIIβ. numberanalytics.comnih.gov This classification is based on their size, structural characteristics, and sensitivity to inhibitors like wortmannin (B1684655). nih.govnih.gov

The Type II PI4Ks are characterized by their insensitivity to the inhibitor wortmannin and are structurally distinct from other phosphoinositide kinases. nih.gov

PI4KIIα (PI4K2A): This is the most abundant and active PI4K isoform in many mammalian cells and is considered the main contributor to cellular PtdIns4P levels. nih.govechelon-inc.com It is an integral membrane protein found primarily at the trans-Golgi network (TGN), endosomes, and synaptic vesicles. numberanalytics.comucl.ac.ukpnas.org PI4KIIα plays diverse roles in cellular processes, including endosomal trafficking and sorting, autophagy, lysosomal delivery, and sphingomyelin (B164518) synthesis. numberanalytics.comnih.govechelon-inc.com It has also been implicated in the regulation of epidermal growth factor receptor (EGFR) degradation. mdpi.com

PI4KIIβ (PI4K2B): This isoform is less studied than its alpha counterpart. echelon-inc.com While PI4KIIα is constitutively bound to membranes, PI4KIIβ is found in the cytosol and associates with various cellular compartments, including the Golgi apparatus and plasma membrane, upon cell activation. numberanalytics.comechelon-inc.comcapes.gov.br Its recruitment to the plasma membrane is necessary for its full activation. echelon-inc.com

The Type III PI4Ks are structurally related to the PI3K family and are sensitive to inhibition by wortmannin. jneurosci.orgnih.gov

PI4KIIIα (PI4KA): This isoform is predominantly located at the endoplasmic reticulum (ER) but is also found at the plasma membrane. numberanalytics.comnih.govnih.gov PI4KIIIα is crucial for maintaining the PtdIns4P pool at the plasma membrane and is involved in lipid metabolism. numberanalytics.comucl.ac.uk It is also required for the recruitment of the protein GBF1 to Golgi membranes. nih.gov

PI4KIIIβ (PI4KB): This kinase is mainly associated with the Golgi apparatus, where it plays a vital role in regulating vesicle formation and membrane trafficking. numberanalytics.comnih.gov It is essential for post-Golgi secretion. nih.gov Several RNA viruses, including enteroviruses, hijack PI4KIIIβ to generate PtdIns4P-rich membrane platforms for their replication. nih.govucdavis.edu

| Isoform | Type | Primary Localization | Key Functions |

|---|---|---|---|

| PI4KIIα | Type II | Trans-Golgi Network (TGN), Endosomes numberanalytics.comucl.ac.uk | Endosomal trafficking, Autophagy, Sphingomyelin synthesis numberanalytics.comnih.govechelon-inc.com |

| PI4KIIβ | Type II | Golgi apparatus, Plasma membrane numberanalytics.comechelon-inc.com | Exocytosis, Membrane trafficking numberanalytics.com |

| PI4KIIIα | Type III | Endoplasmic Reticulum (ER), Plasma membrane numberanalytics.comnih.gov | Maintains plasma membrane PtdIns4P pool, Lipid metabolism numberanalytics.comucl.ac.uk |

| PI4KIIIβ | Type III | Golgi apparatus numberanalytics.com | Vesicle formation, Post-Golgi secretion, Viral replication platform numberanalytics.comnih.govnih.gov |

The budding yeast Saccharomyces cerevisiae possesses two essential PI4K genes, STT4 and PIK1, which are both classified as Type III PI4Ks. nih.govmolbiolcell.orgyeastgenome.org Deletion of either gene is lethal, and overexpression of one cannot compensate for the loss of the other, highlighting their distinct and vital functions. nih.govmolbiolcell.org Together, Stt4p and Pik1p are responsible for the vast majority of PtdIns4P synthesis in yeast. molbiolcell.org

Stt4p: This kinase is the yeast homolog of mammalian PI4KIIIα. yeastgenome.org Stt4p is associated with the plasma membrane and is crucial for maintaining the organization of the actin cytoskeleton, cell wall integrity, and vacuole morphology. nih.govyeastgenome.orgmolbiolcell.org

Pik1p: As the homolog of mammalian PI4KIIIβ, Pik1p is found in the nucleus and at the Golgi complex. yeastgenome.orgmolbiolcell.org It plays an essential role in secretion from the Golgi, endocytosis, and maintaining the dynamics of Golgi and vacuole membranes. nih.govmolbiolcell.org

| Yeast Homolog | Mammalian Homolog | Primary Localization | Key Functions |

|---|---|---|---|

| Stt4p | PI4KIIIα | Plasma Membrane yeastgenome.org | Actin cytoskeleton organization, Cell wall integrity, Vacuole morphology nih.govmolbiolcell.org |

| Pik1p | PI4KIIIβ | Nucleus, Golgi Complex yeastgenome.orgmolbiolcell.org | Secretion, Endocytosis, Golgi/vacuole membrane dynamics nih.govmolbiolcell.org |

The activity and localization of PI4Ks are tightly regulated to ensure that PtdIns4P is produced at the right time and place. nih.gov Their distinct subcellular localizations are critical for their specific functions. numberanalytics.com Regulation is achieved through several mechanisms:

Protein-Protein Interactions: PI4Ks are regulated by interactions with various binding partners. For example, the activity of the yeast kinase Pik1p is influenced by the small GTPase Arf1p. nih.govmolbiolcell.org Mammalian PI4Ks interact with proteins like Rab11 and the neuronal calcium sensor-1 (NCS-1). ucl.ac.uk

Recruitment and Activation: Small GTPases play a role in recruiting and activating PI4Ks. nih.gov The recruitment of PI4KIIβ to the plasma membrane by the GTPase Rac-GTP enhances its activity. capes.gov.br

Post-Translational Modifications: Phosphorylation is a key mechanism controlling the catalytic activity of Type II PI4Ks. nih.gov Additionally, palmitoylation, a lipid modification, firmly tethers Type II kinases to cellular membranes, which also modulates their activity. nih.gov

Mammalian PI4K Isoforms and Classification

Phosphatidylinositol 4-Phosphatases: Enzymes of PtdIns4P Degradationmdpi.com

The degradation of PtdIns4P is as critical as its synthesis for maintaining cellular homeostasis. This process is primarily carried out by phosphoinositide phosphatases that remove the phosphate (B84403) group from the D-4 position of the inositol ring, converting PtdIns4P back to phosphatidylinositol (PI). tandfonline.commdpi.com

One of the most well-characterized PtdIns4P phosphatases is Sac1 . In both yeast and mammalian cells, Sac1 is a transmembrane protein located in the endoplasmic reticulum (ER) and Golgi apparatus. tandfonline.comnih.gov The localization of Sac1 is crucial for its function in creating a steep PtdIns4P gradient between the Golgi (high PtdIns4P) and the ER (low PtdIns4P), which is essential for promoting secretory trafficking pathways. tandfonline.com By dephosphorylating PtdIns4P, Sac1 ensures the precise spatial and temporal control of this signaling lipid, which is critical for the proper fusion of autophagosomes with lysosomes. tandfonline.com Other enzymes, such as those in the INPP4 (inositol polyphosphate 4-phosphatase) family, also contribute to the dephosphorylation of phosphoinositides at the 4-position. mdpi.com

SAC Family Lipid Phosphatases (e.g., SAC1/Sac1p)

The SAC (Suppressor of Actin) family of lipid phosphatases plays a central role in the catabolism of PtdIns4P. elifesciences.org The most extensively studied member is SAC1 (Sac1p in yeast), an integral membrane protein primarily localized to the endoplasmic reticulum (ER) and, to some extent, the Golgi apparatus. nih.govnih.gov

In vitro studies have shown that SAC1 can dephosphorylate PtdIns3P, PtdIns4P, and PtdIns(3,5)P2. nih.gov However, in vivo evidence strongly indicates that PtdIns4P is its main physiological substrate. nih.govmolbiolcell.org Yeast mutants lacking functional Sac1p exhibit a dramatic seven- to ten-fold increase in cellular PtdIns4P levels, while the levels of other phosphoinositides are only slightly altered. nih.govmolbiolcell.org

SAC1's localization to the ER is critical for its function in maintaining PtdIns4P gradients. elifesciences.orgnih.gov It degrades PtdIns4P that is delivered to the ER from other membranes, such as the Golgi and plasma membrane. nih.gov This activity is performed in 'cis', meaning the phosphatase acts on PtdIns4P within the same membrane (the ER). elifesciences.orgnih.gov This is essential for driving the non-vesicular transport of lipids at membrane contact sites (MCS), where the ER is closely apposed to other organelles. elifesciences.orgnih.gov By keeping ER PtdIns4P levels low, SAC1 helps maintain a steep concentration gradient that facilitates the exchange of PtdIns4P for other lipids like cholesterol and ceramide. nih.gov

The catalytic activity of SAC1 can also be regulated. For instance, the catalytic cysteine residue of SAC1 can be reversibly oxidized by hydrogen peroxide (H₂O₂), leading to its inactivation. nih.gov This oxidative inactivation provides a mechanism to acutely increase PtdIns4P levels at the Golgi to support increased protein secretion under specific conditions. nih.gov

INPP4 Family Phosphatases

The inositol polyphosphate 4-phosphatase (INPP4) family includes two main isoforms, INPP4A and INPP4B. These enzymes are characterized as phosphoinositide phosphatases that remove the phosphate group from the 4-position of the inositol ring. nih.govwikipedia.org

However, the primary substrate for the INPP4 family is not PtdIns4P, but rather phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P₂). uniprot.orgresearchgate.net INPP4A catalyzes the hydrolysis of PtdIns(3,4)P₂ to produce phosphatidylinositol 3-phosphate (PtdIns3P). uniprot.orgresearchgate.net By doing so, it acts as a negative regulator of the PI3K-AKT signaling pathway, which is crucial for cell growth, survival, and proliferation. uniprot.org

While not directly catabolizing the main cellular pools of PtdIns4P, the INPP4 family is an integral part of the complex phosphoinositide network. Its action on a downstream product of PI3K signaling highlights the intricate cross-talk between different phosphoinositide pathways.

TMEM55 Family Phosphatases

The Transmembrane Protein 55 (TMEM55) family consists of two homologous proteins, TMEM55A and TMEM55B. researchgate.net These proteins are localized to late endosomes and lysosomes and function as lipid phosphatases. researchgate.netresearchgate.net

Research has identified TMEM55A and TMEM55B as phosphatidylinositol-4,5-bisphosphate 4-phosphatases. researchgate.net They specifically catalyze the dephosphorylation of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) at the D4 position, which yields phosphatidylinositol 5-phosphate (PtdIns5P). researchgate.net Their activity has been implicated in regulating the lysosomal degradation of receptors, such as the epidermal growth factor receptor (EGFR). researchgate.net TMEM55B, in particular, is involved in lysosomal homeostasis and positioning. researchgate.net

Therefore, the TMEM55 family does not directly dephosphorylate PtdIns4P. Instead, by controlling the levels of PtdIns(4,5)P₂, a lipid synthesized from PtdIns4P, they indirectly influence the broader phosphoinositide signaling landscape.

| Phosphatase Family | Key Members | Primary Substrate(s) | Product(s) | Primary Localization | Key Function |

| SAC | SAC1 / Sac1p | PtdIns4P | Phosphatidylinositol (PtdIns) | Endoplasmic Reticulum (ER), Golgi | Maintains low PtdIns4P levels in the ER, drives non-vesicular lipid transport. elifesciences.orgnih.gov |

| INPP4 | INPP4A, INPP4B | PtdIns(3,4)P₂ | PtdIns3P | Cytosol, Endosomes, Plasma Membrane | Terminates PI3K signaling by dephosphorylating PtdIns(3,4)P₂. uniprot.orgresearchgate.net |

| TMEM55 | TMEM55A, TMEM55B | PtdIns(4,5)P₂ | PtdIns5P | Late Endosomes, Lysosomes | Regulates lysosomal homeostasis and receptor degradation. researchgate.netresearchgate.net |

Mechanisms of PtdIns4P Dephosphorylation and Gradient Maintenance

The maintenance of distinct PtdIns4P concentrations across different organelle membranes is crucial for cell function and is achieved primarily through the spatially restricted activity of PtdIns4P phosphatases, most notably SAC1. nih.govthebiogrid.org

The cell maintains a steep gradient of PtdIns4P, with high levels at the Golgi and plasma membrane and very low levels at the ER. elifesciences.orgnih.gov This gradient is established and maintained by the continuous synthesis of PtdIns4P at the Golgi and plasma membrane by PI4Ks and its continuous degradation at the ER by SAC1. nih.gov

This PtdIns4P gradient acts as a driving force for non-vesicular lipid transport at membrane contact sites (MCS). Lipid transfer proteins (LTPs), such as the oxysterol-binding protein (OSBP) and ceramide transfer protein (CERT), bind to PtdIns4P at the Golgi and transport it to the ER. nih.gov In exchange, these LTPs move other lipids, like cholesterol or ceramide, from the ER back to the Golgi. nih.gov Once at the ER, the transported PtdIns4P is rapidly hydrolyzed by SAC1. nih.gov This degradation prevents the back-transfer of PtdIns4P and ensures the unidirectionality of the lipid exchange, thus maintaining both the PtdIns4P gradient and the distinct lipid compositions of the involved organelles. nih.govnih.gov

Dynamic Regulation of PtdIns4P Pools

The cell contains multiple, distinct pools of PtdIns4P that are dynamically and independently regulated. nih.govbohrium.com The primary pools are located at the plasma membrane and the Golgi apparatus, with smaller pools existing on other organelles like endosomes and lysosomes. nih.govnih.gov These pools are synthesized by different PI4K isoforms and are subject to regulation by various cellular signals. nih.govbiorxiv.org

For example, the plasma membrane pool of PtdIns4P is primarily synthesized by PI4KIIIα. biorxiv.org This pool is metabolically active and can be rapidly altered in response to stimuli. biorxiv.orgnih.gov In insulin-secreting cells, stimulation with glucose or receptor agonists that activate phospholipase C (PLC) leads to a rapid increase in plasma membrane PtdIns4P, occurring simultaneously with the breakdown of PtdIns(4,5)P₂. nih.gov This suggests that the increased PtdIns4P level not only serves to replenish the PtdIns(4,5)P₂ pool but may also have independent signaling functions. nih.gov

The regulation of PtdIns4P pools is also critical under cellular stress. Hypoxia, for instance, causes an acute and reversible depletion of PtdIns4P at the plasma membrane, which correlates with a reduction in cellular ATP levels. biorxiv.org This dynamic turnover highlights the sensitivity of PtdIns4P synthesis to the energetic state of the cell. biorxiv.org

Furthermore, during autophagy, PtdIns4P is generated on the surface of autolysosomes. nih.govnih.gov This newly synthesized pool recruits specific effector proteins to establish ER-autolysosome contact sites, which are essential for the completion of the autophagic process. nih.govnih.gov The subsequent removal of PtdIns4P from these structures is also a critical, regulated step. nih.gov This demonstrates how the cell can dynamically create and dismantle PtdIns4P-defined membrane domains to regulate complex cellular processes.

Subcellular Compartmentalization and Spatial Dynamics of Ptdins4p

PtdIns4P Enrichment in the Golgi Apparatus and Trans-Golgi Network (TGN)

The Golgi apparatus, particularly the trans-Golgi network (TGN), is a major hub for PtdIns4P synthesis and function. nih.gov This enrichment is critical for the regulation of vesicular trafficking, lipid metabolism, and signaling pathways originating from the Golgi. nih.govnih.gov The homeostasis of PtdIns4P in the Golgi is meticulously controlled by the interplay of PI4Ks, phosphatidylinositol transfer proteins (PITPs), and the phosphatase SAC1, which ensures its precise regulation across different Golgi subdomains. nih.gov

Research has identified specific PI4K isoforms responsible for generating the Golgi pool of PtdIns4P. Notably, PI4KIIIβ is a key enzyme in this process, working in concert with PtdIns4P to recruit macromolecular complexes that initiate the formation of transport vesicles for various Golgi exit routes. nih.gov The produced PtdIns4P acts as a platform for the recruitment of effector proteins containing PtdIns4P-binding domains, such as the PH domains of FAPP1 and OSBP, which are involved in the transport of lipids and other cargo from the Golgi. molbiolcell.org For instance, the protein GOLPH3 (in humans) or its yeast orthologue Vps74 is recruited to Golgi membranes by PtdIns4P, where it plays a role in the retention of Golgi enzymes and retrograde transport to the endoplasmic reticulum. h1.co

The dynamic nature of the Golgi PtdIns4P pool is essential for processes like Golgi maturation and the sorting of cargo. nih.gov This lipid is also implicated in the structural integrity of the Golgi complex. nih.gov Dysregulation of PtdIns4P metabolism in the Golgi has been linked to various diseases, including cancer, where it can lead to altered secretion and enhanced cell motility. nih.gov

PtdIns4P Presence at the Plasma Membrane

While the Golgi is a prominent site of PtdIns4P localization, a significant and functionally distinct pool of this phosphoinositide resides at the plasma membrane (PM). nih.govnih.gov This PM pool of PtdIns4P serves as a critical precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a key signaling molecule involved in a vast array of cellular processes. nih.govmeta-biol.net

The synthesis of the PM PtdIns4P pool is primarily attributed to the activity of phosphatidylinositol 4-kinase type IIIα (PI4KIIIα). nih.govcarnegiescience.edu In contrast to its yeast homolog, Stt4, which is localized to the plasma membrane, mammalian PI4KIIIα was initially thought to be in the endoplasmic reticulum. nih.govcarnegiescience.edu However, subsequent research has shown that PI4KIIIα is targeted to the plasma membrane through a complex with the proteins EFR3 and TTC7. nih.govresearchgate.net This localization is crucial for maintaining the identity of the plasma membrane. nih.gov Knockout of PI4KIIIα leads to a significant reduction in PM PtdIns4P levels. nih.gov

PtdIns4P Distribution on Endosomal and Lysosomal Compartments

PtdIns4P is also found on endosomal and lysosomal membranes, where it participates in the regulation of membrane trafficking and organelle function. biologists.commdpi.com While phosphatidylinositol 3-phosphate (PtdIns(3)P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) are considered the main phosphoinositide messengers in the endosomal system, a role for PtdIns4P is emerging. biologists.com

Specifically, PtdIns4P is present on late endosomes and lysosomes. mdpi.com The kinase PI4KIIα contributes to the PtdIns4P pools on these compartments. mdpi.com This localization is important for processes such as the transport of cargo from late endosomes to lysosomes. mdpi.com

Furthermore, PtdIns4P plays a crucial role in the process of autophagy, particularly in the fusion of autophagosomes with lysosomes. pnas.orgpnas.orgelifesciences.org During autophagy, the lipid kinase PI4KIIα is recruited to autophagosomes by GABARAP proteins, where it generates PtdIns4P. pnas.orgnih.gov This accumulation of PtdIns4P on mature autophagosomes is a prerequisite for the recruitment of the SNARE protein syntaxin (B1175090) 17 (STX17), which is essential for the subsequent fusion with lysosomes. elifesciences.org Depletion of PtdIns4P on autophagosomes leads to a block in this fusion step. tandfonline.comtandfonline.com The scaffolding protein ATG14 is also recruited to mature autophagosomes in a PtdIns4P-dependent manner, further highlighting the importance of this lipid in the final stages of autophagy. nih.gov

Nuclear Localization of PtdIns4P

Beyond the cytoplasm, PtdIns4P and the enzymes that metabolize it are also present within the cell nucleus. nih.govnih.govnih.gov Biochemical and immunolocalization studies have revealed that nuclear PtdIns4P is found at the nuclear envelope, in the nucleoli, and in small foci within the nucleoplasm, which are likely nuclear speckles. nih.govmdpi.comresearchgate.net

The presence of nuclear PtdIns4P suggests that it has specific functions within this compartment, independent of its roles in cytoplasmic organelles. nih.govnih.gov It is believed to be involved in regulating various nuclear processes, potentially including chromatin remodeling, transcription, and RNA splicing. nih.govnih.gov A number of nuclear proteins have been identified that can interact with PtdIns4P, further supporting its role as a nuclear signaling molecule. nih.govmdpi.comresearchgate.net

Nuclear PtdIns4P can be synthesized through the phosphorylation of phosphatidylinositol by nuclear PI4Ks or by the dephosphorylation of PtdIns(4,5)P2. nih.govnih.govmdpi.com The existence of a distinct nuclear phosphoinositide signaling system highlights the complexity of lipid-mediated regulation within the cell. nih.gov It also serves as a precursor for the synthesis of nuclear PtdIns(4,5)P2. tandfonline.com

PtdIns4P at Organelle Membrane Contact Sites (MCSs)

Membrane contact sites (MCSs) are regions where the membranes of two organelles come into close apposition, facilitating inter-organelle communication and the exchange of molecules like lipids and ions. PtdIns4P plays a pivotal role in the formation and function of several types of MCSs.

Endoplasmic Reticulum-Golgi Contact Sites

PtdIns4P is a key player at the interface between the endoplasmic reticulum (ER) and the Golgi apparatus. nih.gov These contact sites are crucial for the non-vesicular transport of lipids, such as cholesterol and ceramide, from their site of synthesis in the ER to the Golgi. nih.gov Lipid transfer proteins, including OSBP and CERT, bind to the PtdIns4P-enriched membranes of the Golgi. nih.gov This interaction facilitates the transfer of lipids to the Golgi. In a counter-transport mechanism, OSBP can also transfer PtdIns4P from the Golgi to the ER. nih.gov

The maintenance of a PtdIns4P gradient between the Golgi and the ER is essential for sustained lipid transfer. This gradient is upheld by the ER-localized phosphatase Sac1, which hydrolyzes the PtdIns4P that is transferred to the ER. nih.gov This continuous cycle of PtdIns4P synthesis on the Golgi, transfer to the ER, and subsequent hydrolysis is a fundamental mechanism driving lipid exchange at these contact sites.

Endoplasmic Reticulum-Autolysosome Contact Sites

Recent research has uncovered a novel role for PtdIns4P in the formation of contact sites between the ER and autolysosomes, particularly under conditions of starvation. tandfonline.comnih.govresearchgate.net During starvation-induced autophagy, autolysosomes recruit the lipid kinase PI4KIIα to their surface, leading to the generation of PtdIns4P on the autolysosomal membrane. tandfonline.comnih.govresearchgate.net

This newly synthesized PtdIns4P then acts as a tethering platform, recruiting PtdIns4P-binding proteins like OSBP and CERT to establish contact sites with the ER. tandfonline.comnih.govresearchgate.net Interestingly, this machinery is reminiscent of the one used at ER-Golgi contact sites, suggesting a reuse of cellular components under different metabolic conditions. nih.govtandfonline.com The formation of these ER-autolysosome contacts is essential for the proper progression of autophagy. tandfonline.comnih.gov The reduction of PtdIns4P on autolysosomes, mediated by the phosphatase Sac1, is also a critical step in this process. tandfonline.comnih.gov

Temporal Regulation of PtdIns4P Localization

The subcellular localization of Phosphatidylinositol 4-phosphate (PtdIns4P) is not static; rather, it is a highly dynamic process, meticulously controlled in time and space to orchestrate a multitude of cellular events. This temporal regulation is governed by the coordinated actions of PtdIns4P kinases and phosphatases, which ensure that PtdIns4P pools are generated and dissipated at specific membrane compartments with precise timing. This tight control is crucial for the proper execution of processes ranging from vesicle trafficking and organelle identity maintenance to cell division and signaling pathway modulation.

The dynamic nature of PtdIns4P localization is evident in various cellular contexts. For instance, during phagocytosis, PtdIns4P levels at the phagosome undergo a distinct triphasic pattern: an initial, transient increase during the formation of the phagocytic cup, followed by a near-complete disappearance from the early sealed phagosome, and a subsequent gradual reappearance on maturing phagosomes. nih.gov This temporal fluctuation is critical for the successful maturation of the phagosome. nih.gov

Similarly, in response to certain stimuli, such as glucose in insulin-secreting MIN6 cells, the plasma membrane levels of PtdIns4P and its downstream product, PtdIns(4,5)P₂, exhibit anti-synchronous oscillations. nih.gov This dynamic interplay, regulated by Ca²⁺ and protein kinase C (PKC), suggests that the temporal changes in PtdIns4P concentration may serve as an independent signaling function, beyond simply being a precursor for PtdIns(4,5)P₂. nih.gov

Furthermore, the temporal regulation of PtdIns4P is intrinsically linked to the cell cycle. While a comprehensive map of PtdIns4P localization throughout each phase of the cell cycle is still an area of active research, it is clear that its levels and distribution are tightly controlled during mitosis and cytokinesis. bohrium.com For example, the lipid phosphatase Sac1, a key regulator of PtdIns4P levels, undergoes changes in its localization in response to growth factor signaling, which in turn modulates the PtdIns4P concentration at the Golgi and influences secretion rates. researchgate.net This suggests a mechanism for coordinating cell growth with the secretory pathway, both of which are temporally regulated during the cell cycle.

The process of autophagy also relies on the precise temporal and spatial control of PtdIns4P. Upon starvation, PtdIns4P is observed to transfer from its primary locations at the plasma membrane and Golgi apparatus to the surface of autolysosomes. tubitak.gov.tr This relocalization is crucial for the formation of contacts between the endoplasmic reticulum (ER) and autolysosomes, a process essential for the completion of autophagy. bohrium.comtubitak.gov.tr The kinase PI4KIIα is responsible for generating PtdIns4P on autophagosomes, which is a prerequisite for their fusion with lysosomes. dntb.gov.ua

The following table summarizes key research findings on the temporal regulation of PtdIns4P localization in various cellular processes:

| Cellular Process | Organelle/Location | Temporal Dynamics of PtdIns4P | Key Regulatory Proteins | Research Findings |

| Phagocytosis | Phagosome | Triphasic: Initial increase, disappearance, then reappearance. nih.gov | PI4KIIIα, Sac2, PLC | PtdIns4P is enriched at the site of phagocytosis, depleted after phagosome sealing, and then re-synthesized during phagosome maturation. nih.gov |

| Stimulus Response (β-cells) | Plasma Membrane | Anti-synchronous oscillations with PtdIns(4,5)P₂. nih.gov | Ca²⁺-dependent and PKC-dependent pathways | Glucose and PLC-activating receptor stimuli trigger dynamic changes in plasma membrane PtdIns4P levels, independent of its role as a PtdIns(4,5)P₂ precursor. nih.gov |

| Autophagy | Autolysosomes, Autophagosomes | Relocalization from Golgi/plasma membrane to autolysosomes upon starvation. tubitak.gov.tr | PI4KIIα, Sac1, Osbp, Cert | PtdIns4P generation on autophagosomes by PI4KIIα is essential for their fusion with lysosomes. bohrium.comtubitak.gov.trdntb.gov.ua |

| Golgi Trafficking | Trans-Golgi Network (TGN) | Levels are dynamically regulated by growth factor signaling. researchgate.net | Sac1, p38 MAPK | In quiescent cells, Sac1 accumulates at the Golgi, reducing PtdIns4P levels. Growth factor stimulation leads to Sac1 redistribution to the ER, increasing Golgi PtdIns4P and accelerating secretion. researchgate.net |

| Endosomal Sorting | Early Endosomes | PtdIns4P is generated on early endosomes to regulate receptor sorting. nih.govnih.gov | PtdIns4KIIα, Sac2 | PtdIns4KIIα produces endosomal PtdIns(4)P, which is necessary for the sorting of receptors into recycling and degradative pathways. nih.govnih.gov |

| Cytokinesis | Cleavage Furrow | Accumulates at the cleavage furrow. nih.gov | PtdIns(4)P-5-kinase, PI-4-kinase | PtdIns(4,5)P₂, derived from PtdIns4P, is required for the adhesion of the plasma membrane to the contractile ring during cell division. nih.gov |

Molecular Effectors and Interaction Networks of Ptdins4p

PtdIns4P-Binding Domains and Motifs

Several distinct protein domains and motifs have been identified that specifically recognize and bind to PtdIns4P. These domains are found in a diverse array of proteins, each with unique functions and cellular localizations. The ability of these domains to bind PtdIns4P allows for the recruitment of their host proteins to membranes enriched in this phosphoinositide, thereby initiating downstream signaling cascades and cellular events.

Pleckstrin Homology (PH) Domains

Pleckstrin Homology (PH) domains are one of the most common protein modules found in the human genome, consisting of approximately 120 amino acids. nih.gov While not all PH domains bind to phosphoinositides, a subset has been shown to interact with these signaling lipids. nih.govwikipedia.org Some PH domains exhibit a preference for PtdIns4P, although they may also bind to other phosphoinositides. nih.gov For instance, the PH domain of the yeast protein Osh2p has been identified as a PtdIns4P binder that is crucial for its localization to both the plasma membrane and the Golgi apparatus. nih.gov Similarly, the PH domains of proteins like OSBP, CERT, and FAPP are known to bind to PtdIns4P, which is essential for their function in lipid transfer between organelles. researchgate.net The interaction between PH domains and PtdIns4P is a key mechanism for targeting proteins to specific membrane compartments, enabling them to participate in localized signaling events. wikipedia.org

Table 1: Examples of Proteins with PtdIns4P-Binding PH Domains

| Protein | Organism | Function |

| Osh2p | Saccharomyces cerevisiae | Lipid transport, membrane organization |

| OSBP (Oxysterol-binding protein) | Human | Lipid transport, sterol metabolism |

| CERT (Ceramide transfer protein) | Human | Ceramide transport |

| FAPP (Phosphatidylinositol-4-phosphate adaptor protein) | Human | Vesicular trafficking from the Golgi |

Phox Homology (PX) Domains

Phox Homology (PX) domains are phosphoinositide-binding modules of about 120-130 amino acids found in a variety of proteins involved in membrane trafficking and cell signaling. nih.govnih.govwikipedia.org While many PX domains show a preference for phosphatidylinositol 3-phosphate (PtdIns3P), a number of them have been demonstrated to bind to PtdIns4P and other phosphoinositides. nih.govwikipedia.orgcapes.gov.br For example, the PX domain of Bem1p in yeast has been shown to specifically bind to PtdIns4P, which is critical for its role in cell polarity establishment. nih.gov The interaction of PX domains with PtdIns4P is often a key step in recruiting proteins to endosomal and other membranes, thereby regulating processes such as protein sorting and vesicle transport. nih.govuq.edu.au The binding specificity of different PX domains for various phosphoinositides contributes to the precise spatial and temporal control of these cellular events. nih.gov

Table 2: Proteins Containing PtdIns4P-Interacting PX Domains

| Protein | Function |

| Bem1p | Cell polarity establishment |

| Sorting Nexins (some) | Membrane trafficking, protein sorting |

| Phospholipase D (some) | Signal transduction |

| Phosphoinositide-3-kinases (some) | Signal transduction |

Epsin N-Terminal Homology (ENTH) Domains

Epsin N-Terminal Homology (ENTH) domains are conserved protein modules of about 150 amino acids that are involved in endocytosis and membrane trafficking. cam.ac.uknih.gov While some ENTH domains, like that of epsin1, preferentially bind to phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), others, such as the ENTH domain of epsinR (epsin4), specifically recognize PtdIns4P. cam.ac.uknih.gov This interaction is crucial for the recruitment of epsinR to the trans-Golgi network (TGN), a process that is dependent on the small GTPase ARF. nih.gov The binding of the ENTH domain to PtdIns4P can induce membrane curvature, a critical step in the formation of transport vesicles. nih.gov This function highlights the direct role of PtdIns4P in shaping cellular membranes through the recruitment of specific effector proteins. cam.ac.uk

Table 3: Epsin Proteins and their ENTH Domain Binding Specificity

| Protein | ENTH Domain Binds | Cellular Location |

| Epsin 1 | PtdIns(4,5)P2 | Plasma membrane |

| EpsinR (Epsin 4) | PtdIns4P | Trans-Golgi Network (TGN) |

Kinase Associated-1 (KA1) Domains

The Kinase Associated-1 (KA1) domain is a conserved region of about 50 amino acids found at the C-terminus of the MARK/PAR1 family of protein kinases. nih.govnih.govutmb.edu These domains have been identified as membrane-targeting modules that bind to acidic phospholipids, including phosphatidylserine (B164497) and phosphoinositides. nih.govnih.gov While the primary interaction is often with phosphatidylserine, the presence of PtdIns4P can enhance the membrane association of KA1 domains. nih.gov This "coincidence detection" mechanism, where the domain requires both a general anionic lipid environment and a specific phosphoinositide for robust membrane binding, allows for highly specific targeting of the kinase to its site of action. nih.govnih.gov This is crucial for the proper regulation of cellular processes such as cell polarity and microtubule dynamics, which are controlled by MARK/PAR1 kinases. nih.govnih.govosti.gov

Table 4: Kinases with PtdIns4P-Interacting KA1 Domains

| Kinase Family | Function |

| MARK/PAR1 | Cell polarity, microtubile dynamics |

| Yeast septin-associated kinases (Kcc4p, Gin4p, Hsl1p) | Cell cycle control, morphogenesis |

PtdIns4P Binding of SidM (P4M) Domain

The PtdIns4P-binding of SidM (P4M) domain is a recently identified protein module derived from the SidM/DrrA effector protein of the bacterium Legionella pneumophila. nih.govresearchgate.netebi.ac.uk This domain exhibits exceptionally high affinity and specificity for PtdIns4P. nih.govnih.gov Unlike many other PtdIns4P probes that are biased towards the Golgi apparatus due to additional protein-protein interactions, the P4M domain has been shown to be a reliable biosensor for multiple pools of PtdIns4P within the cell. nih.govnih.gov It has revealed the presence of PtdIns4P not only at the Golgi but also at the plasma membrane and on late endosomes/lysosomes. nih.govnih.gov The discovery and characterization of the P4M domain have significantly advanced our understanding of the subcellular distribution and diverse functions of PtdIns4P. nih.govnih.govresearchgate.net

Table 5: Cellular Pools of PtdIns4P Identified by the P4M Domain

| Cellular Location | Associated Functions |

| Golgi Apparatus | Vesicular transport, protein sorting |

| Plasma Membrane | Signal transduction, ion channel regulation |

| Late Endosomes/Lysosomes | Endocytic trafficking, organelle identity |

Key PtdIns4P Effector Proteins and Their Functional Integration

Phosphatidylinositol 4-phosphate (PtdIns4P) serves as a crucial signaling lipid, primarily localized to the Golgi apparatus and other cellular membranes. Its functions are executed through a diverse array of effector proteins that specifically recognize and bind to this phosphoinositide. These interactions are fundamental to a multitude of cellular processes, including lipid transport, vesicle trafficking, and signal transduction. This section details the molecular mechanisms and functional integration of key PtdIns4P effector proteins.

Ceramide Transfer Protein (CERT)

The Ceramide Transfer Protein (CERT) is a critical mediator of non-vesicular ceramide transport from the endoplasmic reticulum (ER) to the trans-Golgi network (TGN). nih.govnih.gov This transport is essential for the synthesis of sphingomyelin (B164518) (SM), a major component of cellular membranes. nih.govnih.gov CERT's function is intricately linked to its ability to interact with PtdIns4P at the Golgi.

CERT is a cytosolic protein composed of a C-terminal steroidogenic acute regulatory protein-related lipid transfer (START) domain, which binds and transports ceramide, and an N-terminal Pleckstrin homology (PH) domain that specifically recognizes PtdIns4P. genecards.orgresearchgate.net The binding of the PH domain to PtdIns4P anchors CERT to the TGN, facilitating the transfer of ceramide from the ER, which is held in close proximity at ER-Golgi membrane contact sites (MCS). nih.govresearchgate.net The interaction with PtdIns4P is a prerequisite for CERT to enter the endocytic pathway and for the redistribution of ceramide. nih.gov The function of CERT is downregulated by the multisite phosphorylation of a serine-repeat motif (SRM), which reduces its PtdIns4P binding and ceramide transfer activity. nih.govgenecards.org

Recent structural studies have revealed that the START domain can interact with the PH domain at its PtdIns4P binding site, suggesting a regulatory mechanism where intramolecular interactions control CERT's cellular localization and activity. genecards.org This intricate regulation ensures that ceramide transport is tightly coupled to the metabolic needs of the cell for sphingomyelin synthesis. nih.gov

| Domain | Binding Partner | Function |

|---|---|---|

| PH Domain | PtdIns4P | Anchors CERT to the trans-Golgi network |

| START Domain | Ceramide | Binds and transports ceramide |

| FFAT Motif | VAP-A/VAP-B (ER proteins) | Mediates interaction with the endoplasmic reticulum |

Oxysterol-Binding Protein (OSBP) Family

The Oxysterol-Binding Protein (OSBP) family consists of a group of lipid transfer proteins (LTPs) that play a central role in lipid homeostasis at membrane contact sites (MCS), particularly between the ER and the Golgi apparatus. nih.govh1.co These proteins are characterized by a common domain architecture that includes a lipid-binding domain and a PH domain that often targets them to PtdIns4P-rich membranes. nih.govresearchgate.net

OSBP, the founding member of the family, functions as a lipid exchanger, transporting cholesterol from the ER to the trans-Golgi in exchange for PtdIns4P. medrxiv.orgwikipedia.org This process is driven by the hydrolysis of Golgi-derived PtdIns4P in the ER by the phosphatase Sac1, which maintains the PtdIns4P gradient necessary for the transport cycle. The PH domain of OSBP binds specifically to PtdIns4P at the Golgi, which is a critical step for its recruitment and function. nih.gov

Several other OSBP-related proteins (ORPs) also function as PtdIns4P effectors. For instance, ORP5 and ORP8 are implicated in the transport of phosphatidylserine (PS) from the ER to the plasma membrane in exchange for PtdIns4P. h1.co ORP6 has been shown to be involved in the counter-transport of PtdIns4P and PS in neurons. researchgate.net This highlights a conserved mechanism within the OSBP family where the binding to PtdIns4P is coupled to the transport of another lipid, thereby coordinating the lipid composition of different organelles. h1.co

| Protein | Lipids Exchanged for PtdIns4P | Cellular Location of Exchange |

|---|---|---|

| OSBP | Cholesterol | ER-Golgi Contact Sites |

| ORP5/ORP8 | Phosphatidylserine (PS) | ER-Plasma Membrane Contact Sites |

| ORP6 | Phosphatidylserine (PS) | ER-endosome/plasma membrane contact sites in neurons |

Four-Phosphate Adaptor Proteins (FAPPs)

Four-Phosphate Adaptor Proteins (FAPPs), including FAPP1 and FAPP2, are key effectors of PtdIns4P in the regulation of vesicular trafficking from the trans-Golgi network (TGN) to the cell surface. These proteins are essential components of the machinery that controls the formation of constitutive post-Golgi carriers.

Both FAPP1 and FAPP2 possess a PH domain that exhibits a high affinity and specificity for PtdIns4P. This interaction is crucial for their recruitment to the TGN. In addition to binding PtdIns4P, the PH domain of FAPPs also interacts with the small GTPase ADP-ribosylation factor 1 (ARF1). This dual binding, or coincidence detection, ensures the precise spatial and temporal localization of FAPPs to sites of active vesicle budding on the TGN.

Functionally, FAPPs are proposed to act as membrane-bending proteins. The binding of the FAPP1 PH domain to PtdIns4P-containing membranes is thought to induce membrane curvature, a critical step in the formation of transport vesicles. FAPP2 has an additional role in glycosphingolipid synthesis, facilitating the transport of glucosylceramide (GlcCer) within the Golgi. The knockdown or displacement of FAPPs leads to an inhibition of cargo transport to the plasma membrane, underscoring their essential role in the secretory pathway.

GOLPH3

GOLPH3 (Golgi phosphoprotein 3) is a highly conserved PtdIns4P effector protein that plays a pivotal role in Golgi trafficking and morphology. It was one of the first identified PtdIns4P-binding proteins with no previously known phosphoinositide-binding domains.

GOLPH3 localizes to the Golgi apparatus through its specific interaction with PtdIns4P. This binding is required for its function in promoting the exit of vesicles from the Golgi for transport to the plasma membrane. GOLPH3 acts as a bridge, linking Golgi membranes to the actin cytoskeleton through its interaction with the unconventional myosin MYO18A. This GOLPH3-MYO18A complex is thought to generate a pulling force that stretches the Golgi cisternae and facilitates the budding of transport vesicles.

Interference with GOLPH3 function, either through knockdown or disruption of its interaction with PtdIns4P or MYO18A, results in a dramatic reduction in vesicle trafficking and alterations in Golgi morphology. In yeast, the GOLPH3 orthologue, Vps74, is also a PtdIns4P-binding protein that is essential for the retention of Golgi-resident glycosyltransferases. This highlights the conserved role of the GOLPH3 family in maintaining Golgi structure and function through their interaction with PtdIns4P.

PITPNC1

Phosphatidylinositol transfer protein, cytoplasmic 1 (PITPNC1) is a member of the phosphatidylinositol transfer protein family that has been identified as a key PtdIns4P effector, particularly in the context of malignant secretion in cancer cells.

Biochemical and cell-biological studies have shown that PITPNC1 binds to Golgi-resident PtdIns4P, and this interaction is crucial for its localization and function. Unlike some other PITPs, PITPNC1 has been shown to primarily bind PtdIns4P in certain contexts. Upon binding to PtdIns4P at the Golgi, PITPNC1 recruits the small GTPase RAB1B to this compartment.

The recruitment of RAB1B to the Golgi by PITPNC1 facilitates the subsequent recruitment of GOLPH3, leading to Golgi extension and an enhancement of vesicular release. This cascade of events promotes the secretion of pro-invasive and pro-angiogenic factors, thereby driving metastasis in various cancers. It is suggested that PITPNC1 may expand the PtdIns4P pool at the trans-Golgi network (TGN), creating a positive feedback loop that enhances its own recruitment and the secretion of tumorigenic proteins.

Eps15 Homology Domain-containing Proteins (EHDs)

Eps15 homology domain-containing proteins (EHDs) are a family of ATPases involved in the regulation of endocytic membrane trafficking. Several members of this family have been shown to interact with phosphoinositides, with PtdIns4P playing a significant role in their function.

EHD1, which localizes to tubular and punctate membranes of the endocytic recycling compartment (ERC), requires PtdIns4P for its association with these membranes. Depletion of PtdIns4P through the overexpression of the PtdIns4P phosphatase Sac1 leads to the dissociation of EHD1 from its characteristic tubular structures. The EH domain of EHD1 has been shown to directly interact with PtdIns4P, and this interaction is stabilized by specific amino acid residues.

EHD2, another member of the family, primarily localizes to the plasma membrane and shows a preference for binding to phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). However, the broader family of EHD proteins exhibits a range of phosphoinositide binding specificities in vitro. The interaction of EHD proteins with PtdIns4P and other phosphoinositides is critical for their role in membrane remodeling and the regulation of cargo recycling to the plasma membrane.

Sorting Nexins (SNX)

The Sorting Nexin (SNX) family of proteins is characterized by the presence of a Phox homology (PX) domain, which is known to bind phosphoinositides and is crucial for targeting these proteins to various membrane compartments within the endocytic system. mdpi.com While the PX domains of most SNX proteins exhibit a predominant affinity for phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid of early endosomes, the phosphoinositide-binding profile is not uniform across the entire family. mdpi.comresearchgate.net Some SNX proteins can associate with other phosphoinositides, including PtdIns(4,5)P2. mdpi.comnih.gov

Rab GTPases and Their Regulators (e.g., SidM/DrrA)

PtdIns4P plays a pivotal role in the recruitment and activation of Rab GTPases, which are master regulators of intracellular membrane traffic. bohrium.com This regulation is often mediated by guanine (B1146940) nucleotide exchange factors (GEFs), which activate Rabs by promoting the exchange of GDP for GTP. A striking example of this is the mechanism employed by the pathogenic bacterium Legionella pneumophila.

The Legionella effector protein SidM (also known as DrrA) is a potent Rab1 GEF that is translocated into the host cell. nih.govpnas.org SidM anchors to the membrane of the Legionella-containing vacuole (LCV) by directly and specifically binding to PtdIns4P. nih.gov This interaction is mediated by a novel 12-kDa C-terminal domain termed P4M (PtdIns4P binding of SidM/DrrA). nih.gov The P4M domain binds to PtdIns4P with an unusually high affinity, allowing it to sense even low concentrations of this lipid on the phagosomal membrane. nih.gov This PtdIns4P-dependent localization is essential for SidM to recruit and activate the host Rab1 GTPase on the LCV surface, thereby subverting host vesicle trafficking pathways to the bacterium's advantage. nih.govnih.gov Structural models suggest that SidM binds to PtdIns4P-containing membranes in a way that orients its GEF domain towards the cytosol, ready to recruit and activate Rab1 from the host cell's cytosolic pool. nih.gov

In yeast, PtdIns4P collaborates with the Rab GTPase Ypt32p in its GTP-bound state to regulate the recruitment of Sec2p, the GEF for the Rab protein Sec4p, which functions in exocytosis. nih.govnih.gov PtdIns4P promotes the initial recruitment of Sec2p by Ypt32p as secretory vesicles are formed. bohrium.comnih.gov This illustrates a Rab GEF cascade where PtdIns4P acts as a key spatial and temporal regulator. nih.gov

| Interacting Protein/Regulator | Organism/System | Role of PtdIns4P | Functional Outcome |

| SidM/DrrA | Legionella pneumophila | High-affinity binding via P4M domain for membrane anchoring. nih.govnih.gov | Recruitment and activation of host Rab1 on the Legionella-containing vacuole, subverting host trafficking. pnas.org |

| Sec2p (Rab GEF) | Yeast | Works with Ypt32-GTP to recruit Sec2p to membranes. bohrium.comnih.gov | Activation of the Rab GTPase Sec4p on secretory vesicles, regulating exocytosis. nih.gov |

PtdIns4P-Mediated Recruitment and Regulation of Protein Complexes

The ability of PtdIns4P to act as a membrane-bound landmark is fundamental to its role in recruiting and regulating large multi-protein complexes. Its enrichment in specific organelles, most notably the Golgi apparatus, creates a platform for the assembly of machinery that controls vesicle formation, lipid metabolism, and membrane trafficking. nih.govnih.gov

At the Golgi complex, PtdIns4P is instrumental in the biogenesis of transport vesicles. It achieves this by recruiting coat proteins and their various accessory factors, which are necessary for deforming the membrane and selecting cargo for transport. nih.gov The levels of PtdIns4P at the Golgi are tightly controlled by the balanced activities of PtdIns 4-kinases (PI4Ks) and phosphatases like Sac1, ensuring that the recruitment of these protein complexes is spatially and temporally precise. nih.govnih.gov

Furthermore, PtdIns4P is crucial for establishing membrane contact sites, which are areas of close apposition between two organelles that facilitate inter-organelle communication and non-vesicular lipid transfer. tandfonline.com For instance, during autophagy, PtdIns4P accumulates on the surface of autolysosomes. This PtdIns4P pool recruits effector proteins such as the Oxysterol binding protein (OSBP) and the ceramide transfer protein (CERT). tandfonline.comtandfonline.com These proteins, in turn, interact with VAP proteins on the endoplasmic reticulum (ER), tethering the two organelles together and forming ER-autolysosome contacts that are essential for processes like cholesterol transfer and the maintenance of cellular homeostasis. tandfonline.comnih.gov

In the context of Rab GTPase signaling cascades in yeast, PtdIns4P also exhibits a regulatory role. It inhibits the interaction between the Rab GEF Sec2p and the exocyst component Sec15p. bohrium.comnih.gov As vesicles mature and move to secretory sites, PtdIns4P levels appear to decrease, which allows Sec15p to bind to the Sec2p/Sec4p complex, promoting a positive feedback loop that enhances vesicle tethering and fusion. nih.gov This switch, modulated by PtdIns4P levels, highlights the lipid's role in controlling the sequential assembly and disassembly of protein complexes during a dynamic cellular process.

| Recruited Protein/Complex | Cellular Location | Role of PtdIns4P | Functional Consequence |

| Coat proteins and accessory factors | Golgi Apparatus | Direct recruitment to the Golgi membrane. nih.gov | Biogenesis of transport vesicles for protein and lipid trafficking. nih.gov |

| OSBP and CERT | Autolysosomes (during starvation) | Recruitment to the autolysosome surface. tandfonline.comtandfonline.com | Formation of ER-autolysosome membrane contact sites for lipid transfer. nih.gov |

| Clathrin Adaptors (e.g., FAPP1/2) | Trans-Golgi Network (TGN) | Recruitment and localization to the TGN. nih.gov | Anterograde membrane trafficking from the TGN. nih.gov |

| Sec2p/Ypt32p complex | Golgi/Secretory Vesicles (Yeast) | Promotes the recruitment of Sec2p by Ypt32p. nih.govnih.gov | Initiates a Rab GEF cascade for exocytosis. bohrium.com |

Functional Roles of Ptdins4p in Diverse Cellular Processes

Role in Membrane Trafficking Pathways

PtdIns4P is a key regulator of membrane trafficking, orchestrating the movement of lipids and proteins between different cellular compartments. nih.gov Its concentration gradient across the Golgi cisternae, peaking at the trans-Golgi Network (TGN), is fundamental to its function as a molecular signpost for the recruitment of effector proteins that mediate vesicle formation, transport, and sorting. nih.gov

The Golgi apparatus and its exit station, the TGN, are central sorting hubs in the secretory pathway. PtdIns4P is a defining feature of the TGN, where it governs numerous events crucial for the proper functioning of this organelle. nih.govnih.gov

The formation of transport vesicles from the Golgi is a complex process that relies on the localized synthesis of PtdIns4P. This lipid acts as a platform for the recruitment of coat proteins and adaptors that are essential for deforming the membrane and initiating vesicle budding. nih.gov For instance, PtdIns4P stimulates the activity of the phospholipid flippase Drs2, contributing to the lipid asymmetry required for the formation of AP-1/clathrin-coated vesicles destined for the endosomal system. nih.gov

The generation of PtdIns4P by the kinase PI4KIIIβ is particularly important for the recruitment of the Golgi-resident protein GOLPH3 (Golgi phosphoprotein 3). nih.gov GOLPH3, in turn, is implicated in the retention of Golgi enzymes by linking them to the cytoskeleton, thereby influencing Golgi morphology and vesicle formation. nih.govh1.co The levels of PtdIns4P are meticulously controlled to ensure that vesicle budding is coordinated with the correct lipid composition of the Golgi membrane, including sterols and sphingolipids. nih.gov

| Key Proteins in PtdIns4P-Mediated Vesicular Biogenesis at the Golgi | Function |

| PI4KIIIβ | Synthesizes the PtdIns4P pool at the TGN crucial for vesicle formation. nih.gov |

| GOLPH3/Vps74 | A PtdIns4P effector that links Golgi proteins to the cytoskeleton, aiding in their retention and influencing Golgi structure. nih.govh1.co |

| Drs2 | A phospholipid flippase stimulated by PtdIns4P, contributing to membrane asymmetry for vesicle formation. nih.gov |

| AP-1/Clathrin | Adaptor protein complex recruited to the TGN in a PtdIns4P-dependent manner to form coated vesicles. nih.gov |

PtdIns4P is instrumental in both anterograde (forward) and retrograde (backward) transport pathways originating from the Golgi. In anterograde transport, PtdIns4P is involved in the formation of secretory vesicles that move towards the plasma membrane. nih.gov The Rab GEF Sec2p, which is essential for constitutive secretion, is recruited and conformationally regulated by PtdIns4P. nih.gov

In the context of retrograde transport, where cargo is returned to the Golgi from endosomes, PtdIns4P plays a crucial role in the final step of cargo release at the TGN. nih.gov It achieves this by negatively regulating the interaction between the retromer component SNX6 and the p150Glued subunit of the dynein-dynactin motor complex. nih.gov This PtdIns4P-mediated dissociation ensures the timely unloading of retrograde cargo at its destination. nih.gov

| PtdIns4P's Role in Golgi Transport Pathways | Direction | Mechanism of Action |

| Secretory Vesicle Transport | Anterograde | Recruits and regulates Sec2p, a Rab-GEF, for constitutive secretion. nih.gov |

| Retromer-Mediated Cargo Release | Retrograde | Facilitates the dissociation of cargo from the dynein motor at the TGN by weakening the SNX6-p150Glued interaction. nih.gov |

A primary function of the TGN is to sort newly synthesized proteins and lipids into distinct transport carriers for delivery to their correct cellular destinations. PtdIns4P is a master regulator of this process. nih.gov It serves as a binding platform for a variety of sorting adaptors, including GGA (Golgi-localized, gamma-ear-containing, ARF-binding) proteins and the AP-1 complex, which are responsible for packaging cargo destined for the endolysosomal system. nih.govnih.gov

Furthermore, PtdIns4P, in conjunction with the small GTPase Arf1, recruits the FAPP1 and FAPP2 proteins, which are involved in trafficking to the plasma membrane. nih.gov In specialized cells like melanocytes, the sequential action of two type II PI4-kinases, PI4KIIα and PI4KIIβ, generates local pools of PtdIns4P on tubular endosomal carriers to ensure the effective delivery of cargo to melanosomes. rupress.org

| PtdIns4P-Dependent Cargo Sorting Machineries at the TGN | Cargo Destination | Key Effector Proteins |

| Endolysosomal System | Endosomes/Lysosomes | GGAs, AP-1 nih.govnih.gov |

| Plasma Membrane | Cell Surface | FAPP1, FAPP2 nih.gov |

| Melanosomes | Specialized Organelles | PI4KIIα, PI4KIIβ rupress.org |

Depletion of PtdIns4KIIα leads to a significant reduction in vesicular PtdIns4P on early endosomes, impairing the cell's ability to sort molecules destined for recycling from those targeted for degradation. nih.govnih.gov This has been demonstrated for the transferrin receptor, which is recycled back to the plasma membrane, and the epidermal growth factor receptor (EGFR), which is sorted for degradation. nih.govucl.ac.ukelsevierpure.com The Eps15 homology domain-containing protein 3 (EHD3) has been identified as a potential endosomal effector of PtdIns4KIIα, and its depletion leads to shortened and more vesicular tubular endosomes. nih.gov

| Impact of PtdIns4KIIα Depletion on Endosomal Functions | Affected Process | Molecular Consequences |

| Receptor Sorting | Impaired sorting of transferrin and EGF receptors. nih.govucl.ac.ukelsevierpure.com | Mislocalization of EGF-containing endosomes and impaired EGFR degradation. nih.gov |

| Endosome Morphology | Shortened and more vesicular tubular endosomes. nih.gov | Altered distribution and motility of early endosomes. nih.gov |

| Phosphoinositide Levels | Reduced vesicular PtdIns(4)P and endosomal PtdIns(4,5)P2. nih.govnih.gov | Disruption of PtdIns(4)P-dependent pathways. nih.gov |

In addition to its role in vesicular trafficking, PtdIns4P is crucial for the non-vesicular transport of lipids at membrane contact sites (MCSs), which are areas of close apposition between the membranes of two different organelles. frontiersin.org These sites act as hubs for direct lipid exchange, bypassing the conventional vesicular transport machinery. frontiersin.org

PtdIns4P at the Golgi is instrumental in forming contact sites with the endoplasmic reticulum (ER). At these ER-Golgi contact sites, PtdIns4P recruits lipid transfer proteins (LTPs) such as oxysterol-binding protein (OSBP) and ceramide transfer protein (CERT). nih.gov OSBP facilitates the exchange of cholesterol from the ER for PtdIns4P from the Golgi, while CERT mediates the transfer of ceramide from the ER to the Golgi for sphingomyelin (B164518) synthesis. nih.gov This process is vital for maintaining the distinct lipid compositions of these organelles.

More recently, a role for PtdIns4P has been identified at ER-autolysosome contacts, where it is generated on the autolysosomal surface upon starvation. nih.gov This PtdIns4P pool recruits LTPs like OSBP and CERT to these contact sites, suggesting a broader role for PtdIns4P-mediated non-vesicular lipid transport in cellular homeostasis and stress responses. nih.gov

| PtdIns4P-Mediated Non-Vesicular Lipid Transport | Membrane Contact Site | Lipid Transferred | Key Lipid Transfer Proteins |

| ER-Golgi | Cholesterol, Ceramide | OSBP, CERT nih.govnih.gov | |

| ER-Autolysosome | Cholesterol, Ceramide (putative) | OSBP, CERT nih.gov |

Non-Vesicular Lipid Transport at Membrane Contact Sites

Cholesterol Transport (e.g., OSBP-mediated)

Phosphatidylinositol 4-phosphate (PtdIns4P) is a key regulator of cholesterol transport, particularly through the action of oxysterol-binding protein (OSBP). nih.gov OSBP facilitates the exchange of cholesterol and PtdIns4P at membrane contact sites (MCS) between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN). h1.coembopress.org In this process, OSBP transports cholesterol from the ER to the TGN against its concentration gradient, a process powered by the transport of PtdIns4P from the TGN to the ER down its concentration gradient. frontiersin.org The PtdIns4P is then hydrolyzed at the ER by the phosphatase Sac1, which maintains the gradient and drives the continuous exchange. frontiersin.org This OSBP-mediated transport is a major determinant of cholesterol distribution within the cell and plays a critical role in maintaining the lipid order of cellular membranes. h1.coembopress.org

Inhibition of OSBP leads to a significant disruption in the intracellular distribution of sterols, highlighting its importance in cholesterol homeostasis. h1.co The functional coupling of a PI4-kinase, PI4KIIIβ, which generates PtdIns4P in the vicinity of OSBP, ensures a sufficient supply of this phosphoinositide to support the transport cycle. h1.co Research has shown that OSBP activity consumes a significant portion, approximately half, of the cellular PtdIns4P, primarily at the TGN. h1.coembopress.org This demonstrates that OSBP is not only a key factor in cholesterol distribution but also a critical regulator of PtdIns4P levels. nih.govh1.co Beyond the ER-Golgi pathway, OSBP has also been implicated in cholesterol transport at ER-lysosome and recycling endosome-TGN contact sites. frontiersin.org

Ceramide Transport (e.g., CERT-mediated)

This compound (PtdIns4P) plays a crucial role in the transport of ceramide, a precursor for sphingomyelin synthesis, from the endoplasmic reticulum (ER) to the Golgi apparatus. This transport is primarily mediated by the ceramide transfer protein (CERT). nih.govnih.govscientificarchives.com CERT is a cytosolic protein that extracts ceramide from the ER membrane and delivers it to the trans-Golgi regions. nih.govnih.gov

The function of CERT is dependent on its interaction with both the ER and the Golgi. CERT possesses a FFAT (two phenylalanines in an acidic tract) motif that allows it to bind to VAMP-associated protein (VAP) on the ER membrane. nih.govscientificarchives.com Additionally, CERT has a pleckstrin homology (PH) domain that specifically binds to PtdIns4P, which is enriched in the trans-Golgi membrane. nih.govscientificarchives.com This dual interaction facilitates the efficient transfer of ceramide at ER-Golgi membrane contact sites (MCS). nih.gov

The availability of PtdIns4P in the trans-Golgi is a key regulatory factor for CERT-mediated ceramide transport. nih.gov The pool of PtdIns4P is, in turn, regulated by the activity of PtdIns-4-kinases and can be influenced by other lipid transport proteins like oxysterol-binding protein (OSBP). nih.gov The CERT-dependent transport of ceramide is part of a complex regulatory network at ER-Golgi MCS that controls the levels of sphingomyelin, diacylglycerol, cholesterol, and PtdIns4P. nih.gov

Role of VAP Proteins in MCS Formation

Vesicle-associated membrane protein (VAMP)-associated proteins (VAPs) are integral membrane proteins of the endoplasmic reticulum (ER) that are fundamental to the formation of membrane contact sites (MCS). nih.govresearchgate.netwikipedia.org MCS are regions where the ER membrane comes into close apposition with the membrane of another organelle, facilitating processes like lipid transport and calcium homeostasis without the fusion of the membranes. researchgate.net VAPs act as tethers at these sites, recruiting a variety of proteins to the ER surface. nih.govnih.gov

VAPs, including VAPA and VAPB in humans, possess a Major Sperm Protein (MSP) domain that interacts with a specific motif called FFAT (two phenylalanines in an acidic tract) present in numerous other proteins. nih.govresearchgate.net This interaction is crucial for bridging the ER with other organelles. Many of the binding partners of VAPs are lipid transfer proteins (LTPs), such as oxysterol-binding protein (OSBP) and ceramide transfer protein (CERT). nih.gov

The interaction between VAPs and FFAT-containing proteins like OSBP and CERT is essential for their function in lipid transport. For instance, the VAP-CERT interaction localizes CERT to the ER, enabling it to extract ceramide for transport to the Golgi. nih.govscientificarchives.com Similarly, the VAP-OSBP interaction is a key step in the OSBP-mediated exchange of cholesterol and PtdIns4P at ER-Golgi MCS. frontiersin.org The formation of these VAP-dependent MCS creates specialized zones for inter-organelle communication and the regulated transfer of lipids. nih.govnih.gov

Plasma Membrane Homeostasis and Polarity

This compound (PtdIns4P) is a critical phosphoinositide for establishing and maintaining the identity and function of the plasma membrane. nih.govcarnegiescience.edunih.gov It plays a significant role in plasma membrane homeostasis and the establishment of cell polarity. nih.gov The selective enrichment of PtdIns4P, along with its derivative PtdIns(4,5)P2, helps to define the plasma membrane as a distinct cellular compartment. nih.govnih.gov

PtdIns4P at the plasma membrane is primarily synthesized by the enzyme PI4KIIIα. nih.govcarnegiescience.edu This kinase is recruited to the plasma membrane, where it generates the local pool of PtdIns4P. nih.govcarnegiescience.edu This localized synthesis is crucial for maintaining the unique lipid composition of the plasma membrane. Disruption of PI4KIIIα activity leads to a significant reduction in plasma membrane PtdIns4P levels and a mislocalization of PtdIns(4,5)P2 and other plasma membrane-associated proteins, demonstrating the fundamental role of PI4KIIIα-generated PtdIns4P in preserving plasma membrane identity. carnegiescience.edu

In the context of cell polarity, PtdIns4P contributes by attracting specific protein effectors to the plasma membrane. nih.gov While not always asymmetrically distributed itself, PtdIns4P can serve as a platform for the recruitment and organization of polarity-determining proteins. nih.gov Furthermore, PtdIns4P is essential for various plasma membrane-centric processes, including the regulation of ion channels, cell adhesion, and the organization of the actin cytoskeleton, all of which are integral to maintaining cellular homeostasis and polarity. nih.govbiologists.com

PtdIns4P in Cellular Signaling Networks

Precursor for Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) Synthesis

This compound (PtdIns4P) serves as the primary precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a pivotal second messenger involved in a vast array of cellular processes. nih.govbiologists.comwisc.edu The conversion of PtdIns4P to PtdIns(4,5)P2 is a critical step in phosphoinositide signaling pathways. nih.gov PtdIns(4,5)P2 itself is concentrated at the plasma membrane and is essential for regulating endocytosis, exocytosis, actin cytoskeleton dynamics, and cell signaling. wisc.edunih.gov

The synthesis of PtdIns(4,5)P2 from PtdIns4P is catalyzed by a family of enzymes known as this compound 5-kinases (PIP5Ks). biologists.comwikipedia.org Given that the cellular concentration of PtdIns4P is significantly higher than that of other potential precursors like phosphatidylinositol 5-phosphate (PtdIns5P), the phosphorylation of PtdIns4P by PIP5Ks is considered the major pathway for PtdIns(4,5)P2 production. biologists.com This synthetic pathway is fundamental for maintaining the pool of PtdIns(4,5)P2 required for its diverse cellular functions. The regulation of PtdIns4P availability and the activity of PIP5Ks are therefore crucial control points in cellular signaling. nih.gov

This compound 5-kinases (PIP5Ks), also known as Type I phosphatidylinositol phosphate (B84403) kinases (PIPKIs), are the enzymes responsible for the phosphorylation of PtdIns4P at the 5-position of the inositol (B14025) ring to generate PtdIns(4,5)P2. biologists.comnih.govwikipedia.org This family of kinases is central to the regulation of PtdIns(4,5)P2 levels and, consequently, to the myriad of cellular processes governed by this second messenger. biologists.comnih.gov

There are three main isoforms of PIP5K in mammals: PIP5Kα, PIP5Kβ, and PIP5Kγ, each encoded by a distinct gene. nih.govwikipedia.org These isoforms exhibit differential tissue expression and subcellular localization, suggesting they have non-identical and specific functions in generating distinct pools of PtdIns(4,5)P2. nih.govwikipedia.org For example, PIP5Kγ is highly expressed in the brain and is crucial for neuronal processes. biologists.comnih.gov The activity of PIP5Ks can be regulated by various factors, allowing for the precise spatial and temporal control of PtdIns(4,5)P2 synthesis in response to cellular signals. biologists.comnih.gov The existence of multiple PIP5K isoforms and their complex regulation highlights the importance of tightly controlling the conversion of PtdIns4P to PtdIns(4,5)P2 for proper cellular function. nih.gov

Regulation of Downstream Lipid Second Messengers

PtdIns4P serves as a crucial substrate for the synthesis of other vital lipid second messengers, thereby standing at a key junction in cellular signaling cascades. Its phosphorylation leads to the formation of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a versatile signaling molecule that can be further metabolized to generate inositol trisphosphate (IP3) and diacylglycerol (DAG).

The hydrolysis of PtdIns(4,5)P2 by phospholipase C (PLC) yields IP3 and DAG. news-medical.netnih.gov IP3 is a small, water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions into the cytosol. youtube.com This calcium signaling is pivotal for a multitude of cellular responses. Simultaneously, the lipid-soluble DAG remains in the plasma membrane where it activates protein kinase C (PKC), another key signaling enzyme. news-medical.netyoutube.com

Furthermore, PtdIns4P is a precursor for the synthesis of phosphatidylinositol 3,4,5-trisphosphate (PIP3), another critical second messenger. The phosphorylation of PtdIns(4,5)P2 by phosphoinositide 3-kinases (PI3Ks) generates PIP3. nih.gov The balance between PtdIns(4,5)P2 and PIP3 is crucial for neuronal health, and disruptions can lead to neurological disorders. nih.gov The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PtdIns(4,5)P2. nih.gov

Crosstalk with Other Phosphoinositide Signaling Pathways

The signaling pathways involving PtdIns4P are intricately interconnected with other phosphoinositide pathways, creating a complex regulatory network. The interconversion between different phosphoinositide species is rapid and allows for precise spatial and temporal control of cellular events. nih.gov

A key example of this crosstalk is the dynamic interplay between PtdIns4P and PtdIns(4,5)P2. The phosphorylation of PtdIns4P to PtdIns(4,5)P2 is a central event, and the reverse reaction, the dephosphorylation of PtdIns(4,5)P2 back to PtdIns4P, is equally important for processes like endocytosis. nih.gov This bidirectional conversion is also critical for autophagic lysosome reformation, where the balance between the two lipids, maintained by the opposing actions of a kinase and a phosphatase, is essential for lysosome homeostasis. nih.gov

Furthermore, PtdIns4P signaling intersects with pathways involving other phosphoinositides like phosphatidylinositol 3-phosphate (PtdIns3P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) in the context of autophagy. Different phosphoinositides mark specific membrane compartments and recruit distinct effector proteins to orchestrate the autophagic process. researchgate.net For instance, PtdIns3P is crucial for the initiation of autophagosome formation, while PtdIns4P is generated on completed autophagosomes to promote their fusion with lysosomes. tandfonline.com

PtdIns4P in Nuclear Functions

Beyond its roles in the cytoplasm and at the plasma membrane, PtdIns4P and other phosphoinositides are also found within the nucleus, where they participate in the regulation of fundamental nuclear processes. nih.govmdpi.comnih.gov A distinct nuclear phosphoinositide cycle exists, suggesting functions independent of the cytoplasmic pools. nih.gov

Regulation of Gene Transcription

Nuclear phosphoinositides, including the downstream product of PtdIns4P, PtdIns(4,5)P2, are implicated in the regulation of gene transcription. nih.govmdpi.com PtdIns(4,5)P2 has been found in nuclear structures that contain components of the transcriptional machinery, such as RNA polymerase II. uq.edu.aunih.gov The presence of these lipids within nuclear lipid islands is thought to be crucial for RNA polymerase II-dependent transcription. mdpi.com Furthermore, nuclear phosphoinositides can influence transcription by modulating the activity of transcription factors and chromatin-remodeling complexes. nih.govuq.edu.au

Modulation of RNA Processing and Export

There is growing evidence that nuclear phosphoinositides play a role in RNA processing and export. mdpi.com PtdIns(4,5)P2-containing nuclear particles are associated with components of the pre-mRNA splicing machinery, and experiments have shown that these lipid complexes are necessary for pre-mRNA splicing in vitro. uq.edu.aunih.gov This suggests that PtdIns4P, as the precursor to nuclear PtdIns(4,5)P2, indirectly influences the maturation of newly transcribed RNA. The interaction of RNA with lipids can also influence the formation of ribonucleoprotein complexes, which are central to RNA processing and transport. nih.gov

Influence on Chromatin Dynamics

Nuclear phosphoinositides can directly impact chromatin structure. nih.gov The negatively charged nature of RNA, which accumulates at sites of active transcription, can neutralize the positive charges of histone tails, leading to a more open and transcriptionally active chromatin conformation. nih.gov Nuclear phosphoinositides, being anionic lipids, may contribute to this process. PtdIns(4,5)P2 has been shown to stabilize the association of chromatin remodeling complexes with chromatin, further highlighting the role of these lipids in modulating the accessibility of DNA for transcription. uq.edu.au

PtdIns4P in Autophagy and Lysosomal Biology

PtdIns4P plays a critical and multifaceted role in autophagy, the cellular process for degrading and recycling cellular components, and in maintaining lysosomal function. nih.govtandfonline.com

During autophagy, PtdIns4P is generated on autophagosomes, the double-membraned vesicles that engulf cytoplasmic material. tandfonline.com This accumulation of PtdIns4P is essential for the subsequent fusion of autophagosomes with lysosomes, the organelles responsible for degradation. tandfonline.comnih.govtandfonline.com The recruitment of the SNARE protein STX17 to the autophagosomal membrane, a key step for fusion, is dependent on PtdIns4P. tandfonline.com

The regulation of PtdIns4P levels on autophagosomes is tightly controlled. The phosphatase SAC1 plays a crucial role by hydrolyzing PtdIns4P at the Golgi apparatus, ensuring that membranes destined for autophagosome formation have low levels of this lipid. nih.govtandfonline.com The abnormal accumulation of PtdIns4P on autophagosomes, due to SAC1 deficiency, blocks their fusion with lysosomes. nih.govtandfonline.com

Recent research has also highlighted the importance of PtdIns4P at endoplasmic reticulum-autolysosome contact sites. tandfonline.comnih.gov Upon starvation, PtdIns4P is generated on the surface of autolysosomes, facilitating the formation of these contact sites, which are essential for proper autophagy and neuronal homeostasis. tandfonline.comnih.gov

Table 1: Key Proteins Involved in PtdIns4P-Mediated Autophagy and Lysosomal Biology

| Protein | Function | Cellular Location | Role in PtdIns4P Signaling |

| SAC1 | PtdIns4P phosphatase | Golgi apparatus, ER | Hydrolyzes PtdIns4P to regulate its levels on autophagosomes. nih.govtandfonline.com |

| STX17 | SNARE protein | Autophagosomes, ER | Recruitment to autophagosomes is dependent on PtdIns4P for lysosomal fusion. tandfonline.com |

| PI4KIIα | Phosphatidylinositol 4-kinase IIα | Autolysosomes (upon starvation) | Generates PtdIns4P on autolysosomes to establish ER-autolysosome contacts. tandfonline.comnih.gov |

| INPP5K | Inositol polyphosphate-5-phosphatase K | Autolysosomes, lysosomes | Converts PtdIns(4,5)P2 back to PtdIns4P, crucial for autophagic lysosome reformation. nih.gov |

| PIP5K1B | Phosphatidylinositol-4-phosphate (B1241899) 5-kinase type 1B | Autolysosomes | Synthesizes PtdIns(4,5)P2 from PtdIns4P during autophagic lysosome reformation. nih.gov |

Autophagosome Biogenesis and Phagophore Expansion

The formation of the autophagosome, the double-membraned vesicle that engulfs cellular cargo for degradation, is a complex process that relies on a substantial supply of lipids. PtdIns4P has been identified as a critical component in the early stages of this process, particularly in the expansion of the phagophore, the precursor to the autophagosome.